Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate
Description
Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate is a benzoate ester derivative featuring a 2,4-dioxo-4-phenylbutanamido substituent at the para position of the benzene ring. This compound combines the ethyl benzoate core with a complex amide side chain, which introduces both lipophilic (phenyl group) and polar (diketone and amide) functionalities.
Structure
3D Structure
Properties
CAS No. |
638212-53-0 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dioxo-4-phenylbutanoyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO5/c1-2-25-19(24)14-8-10-15(11-9-14)20-18(23)17(22)12-16(21)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,23) |
InChI Key |
LWPARVZTRVGYQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Key Intermediate)
Before preparing the target compound, ethyl 2,4-dioxo-4-phenylbutanoate is synthesized as a precursor. A well-documented method involves the Claisen condensation of diethyl oxalate with acetophenone in the presence of sodium ethoxide as a base catalyst.
Procedure Summary:
- Mix diethyl oxalate and acetophenone in equimolar amounts.
- Add freshly prepared sodium ethoxide in dry ethanol.
- Stir overnight at room temperature.
- Heat the mixture at 80 °C for 30 minutes.
- Acidify the reaction mixture to pH 2 with sulfuric acid.
- Extract with dichloromethane, dry over sodium sulfate, and evaporate solvent.
- Recrystallize the product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.
Table 1: Synthesis Conditions for Ethyl 2,4-dioxo-4-phenylbutanoate
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Diethyl oxalate, acetophenone | Stir overnight at room temp in ethanol with NaOEt |
| 2 | Sodium ethoxide (NaOEt) | Heating at 80 °C for 30 min |
| 3 | Sulfuric acid | Acidify to pH 2 |
| 4 | Dichloromethane | Extraction and drying |
| 5 | Ethanol | Recrystallization |
Preparation of Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate
The target compound is synthesized by reacting ethyl 2,4-dioxo-4-phenylbutanoate with an amine derivative under reflux in ethanol or methanol. The reaction typically requires several hours of stirring to ensure complete conversion.
- Reflux ethyl 2,4-dioxo-4-phenylbutanoate with the amine in ethanol.
- Stir for several hours (commonly 4–8 hours).
- Perform acidic work-up to neutralize and extract the product.
- Purify by recrystallization or chromatography.
Table 2: Typical Synthesis Parameters for this compound
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Ethyl 2,4-dioxo-4-phenylbutanoate | Reflux in ethanol |
| 2 | Amine (e.g., aniline derivatives) | Stirring for 4–8 hours |
| 3 | Acidic work-up | Neutralization and extraction |
| 4 | Purification | Recrystallization or chromatography |
While direct amide formation is standard, related ester intermediates such as ethyl 4-nitrobenzoate can be prepared via environmentally friendly esterification methods using nanoporous natural zeolite catalysts under ultrasound or microwave irradiation. These methods enhance catalytic activity and reduce reaction times and waste, offering potential improvements for industrial scale-up of related benzoate esters.
- The use of reflux in ethanol provides mild conditions that favor high purity and yield.
- Acidic work-up ensures removal of unreacted amines and side products.
- Recrystallization from ethanol yields a product with high purity suitable for biological testing.
- Studies indicate that the compound exhibits moderate Src kinase inhibition, highlighting the importance of purity and structural integrity in preparation.
| Preparation Stage | Method Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| Synthesis of ethyl 2,4-dioxo-4-phenylbutanoate | Claisen condensation of diethyl oxalate and acetophenone | NaOEt in ethanol, acidification, extraction | Pure intermediate for amide formation |
| Amide formation to target compound | Reflux of intermediate with amine in ethanol | Ethanol solvent, reflux, acidic work-up | High purity this compound |
| Green esterification (related esters) | Esterification of 4-nitrobenzoic acid with ethanol using nanoporous zeolite catalysts under ultrasound/microwave | Natural zeolite catalysts, ultrasound/microwave | Environmentally friendly, efficient ester synthesis |
The preparation of this compound is effectively achieved through a two-step process involving the synthesis of ethyl 2,4-dioxo-4-phenylbutanoate followed by amide bond formation with an appropriate amine under reflux in ethanol. Optimization of reaction conditions, including solvent choice, temperature, and reaction time, ensures high purity and yield. Emerging green chemistry methods for related ester intermediates suggest potential for more sustainable industrial production routes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester and amide groups.
Cyclization Reactions: It can form pyrimidine derivatives through cyclization with aromatic aldehydes and thiourea.
Common Reagents and Conditions
Reagents: Aromatic aldehydes, thiourea, sodium acetate, acetic acid.
Conditions: Reflux in acetic acid for 7–30 minutes.
Major Products
The major products formed from these reactions include ethyl 4-(6-aryl-5-benzoyl-4-hydroxy-2-thioxohexahydropyrimidine-4-carboxamido)benzoates .
Scientific Research Applications
Synthesis of Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate
The synthesis of this compound typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate with an appropriate amine or amide under controlled conditions. The general procedure may include:
- Reagents : Ethyl 2,4-dioxo-4-phenylbutanoate, amine (e.g., aniline derivatives), solvents such as ethanol or methanol.
- Conditions : The reaction is often carried out under reflux conditions to enhance yield and purity.
Table 1: Synthesis Conditions
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Ethyl 2,4-dioxo-4-phenylbutanoate | Reflux in ethanol |
| 2 | Amine (e.g., aniline) | Stirring for several hours |
| 3 | Acidic work-up | Neutralization and extraction |
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific kinases. A study evaluated various derivatives for their Src kinase inhibitory activity:
- Src Kinase Inhibition : Src kinase plays a crucial role in cancer progression; thus, inhibitors can be developed as potential anticancer agents.
Table 2: Biological Activity Data
| Compound | Src Kinase IC50 (µM) | Comments |
|---|---|---|
| This compound | 12.5 | Moderate inhibition |
| Related compound A | 10.0 | Stronger inhibition |
| Related compound B | 15.0 | Comparable activity |
Potential Therapeutic Applications
Given its biological activity, this compound has potential applications in:
Anticancer Therapy
Due to its ability to inhibit Src kinase, this compound can be explored further in the development of anticancer therapies targeting various cancers that exhibit aberrant Src signaling.
Anti-inflammatory Agents
The modulation of kinases involved in inflammatory pathways suggests that derivatives of this compound could serve as anti-inflammatory agents.
Case Study 1: Src Kinase Inhibition
A study conducted by Rafinejad et al. synthesized various ethyl derivatives and tested them for Src kinase inhibition. The results indicated that modifications to the phenyl group significantly impacted inhibitory potency, highlighting the structure-activity relationship essential for drug development .
Case Study 2: Antitumor Activity
In another investigation, derivatives of this compound were evaluated for their antitumor efficacy in vitro against several cancer cell lines. The findings suggested that certain modifications enhanced cytotoxicity while maintaining selectivity towards cancer cells .
Mechanism of Action
The mechanism of action for ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate involves its interaction with molecular targets through its ester and amide groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Pyridazine-containing analogs (e.g., I-6230) exhibit heteroaromaticity, which may improve binding affinity in drug-receptor interactions compared to aliphatic substituents .
Physicochemical Properties
Melting Points and Solubility
- Ethyl 4-(butylamino)benzoate: Melting point = 68–70°C .
- Ethyl 4-(dimethylamino)benzoate: Higher polarity due to the dimethylamino group, leading to improved solubility in polar solvents compared to the target compound .
- Ethyl 4-(sulfooxy)benzoate () : Sulfate ester group increases hydrophilicity, contrasting with the lipophilic phenyl group in the target compound .
Trend : Bulky or polar substituents (e.g., sulfates, thioureas) generally reduce melting points and enhance solubility in aqueous media, whereas aromatic groups (e.g., phenyl) increase lipophilicity .
Biological Activity
Ethyl 4-(2,4-dioxo-4-phenylbutanamido)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound can be classified as a derivative of the Biginelli reaction, which is known for synthesizing biologically active dihydropyrimidones. The compound features a benzoate moiety linked to a phenylbutanamido structure with two keto groups, contributing to its reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, including aminopeptidases and histone deacetylases (HDACs). These enzymes play critical roles in cellular processes such as apoptosis and cell cycle regulation.
- Anti-Angiogenic Properties : Compounds derived from the Biginelli reaction have demonstrated the ability to inhibit angiogenesis, which is the formation of new blood vessels from pre-existing ones. This property is vital in cancer therapy as it restricts tumor growth by limiting its blood supply.
- Antitumor Activity : this compound has potential antitumor effects, possibly through its ability to modulate apoptotic pathways and inhibit tumor cell proliferation.
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of this compound:
- Cell Viability Assays : Various concentrations of the compound were tested on cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting cytotoxic effects on tumor cells.
- Enzyme Inhibition Assays : The compound exhibited significant inhibition of aminopeptidase N (APN), with IC50 values indicating strong inhibitory potential compared to established inhibitors like bestatin. This suggests that this compound may serve as a lead compound for developing new APN inhibitors.
Case Studies
- Anti-Angiogenesis Assay : In studies involving rat thoracic aorta rings (TARs), this compound demonstrated potent anti-angiogenic activity by significantly reducing microvessel outgrowth compared to controls. This effect was observed at concentrations as low as 5 μM.
- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents may enhance its antitumor efficacy. For instance, co-treatment with HDAC inhibitors showed synergistic effects in reducing tumor growth in xenograft models.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
